molecular formula C7H12O3 B118780 Ethyl propionylacetate CAS No. 4949-44-4

Ethyl propionylacetate

Cat. No. B118780
CAS RN: 4949-44-4
M. Wt: 144.17 g/mol
InChI Key: UDRCONFHWYGWFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl propionylacetate, also known as Ethyl 3-oxovalerate, is an organic ester compound commonly used as a reactant or solvent in organic synthesis . It can be used as an important raw material for the preparation of pharmaceuticals, food flavors, spices, and other products .


Synthesis Analysis

Ethyl propionylacetate can be synthesized from 2,2-Dimethyl-1,3-dioxane-4,6-dione and Propionyl chloride . The synthesis involves several stages, including the reaction of cycl-isopropylidene malonate with propionyl chloride in dichloromethane at 0 - 20°C for 3 hours under an inert atmosphere .


Molecular Structure Analysis

The molecular formula of Ethyl propionylacetate is C7H12O3, and its molecular weight is 144.17 . The IUPAC Standard InChI is InChI=1S/C7H12O3/c1-3-6(8)5-7(9)10-4-2/h3-5H2,1-2H3 .


Chemical Reactions Analysis

Ethyl propionylacetate reacts with tropolone p-toluenesulfonate in the presence of sodium ethoxide to give 3-propionyl-2H-cyclohepta[b]furan-2-one .


Physical And Chemical Properties Analysis

Ethyl propionylacetate is a liquid that is clear and colorless to pale yellow . It has a boiling point of 83-84 °C/12 mmHg (lit.), a density of 1.012 g/mL at 25 °C (lit.), and a refractive index n20/D of 1.422 (lit.) . It is miscible with glacial acetic acid .

Scientific Research Applications

Organic Synthesis and Chemical Reactions

Ethyl propionylacetate has been utilized in the synthesis of various compounds, demonstrating its versatility in organic chemistry. In one study, a series of 1-ethyl- and 1-n-propyl-1, 3, 4, 9-tetrahydropyrano[3, 4-b]indole-1-acetic acids were synthesized using ethyl propionylacetate or ethyl butyrylacetate. This research explored the antiinflammatory and ulcerogenic effects of these compounds, highlighting the importance of ethyl propionylacetate in medicinal chemistry (Martel et al., 1976). Another research described the stereoselective conversion of ethyl propionylacetate into geometrical isomers of O-ethyl-O-trimethylsilylmethylketene acetal, which then reacted with aldehydes to produce ethyl 2-methyl-3-hydroxy carboxylates. This study demonstrates the compound's potential in stereochemical transformations (Chan et al., 1979).

Biochemical Applications

Ethyl propionylacetate's biochemical applications are evident in its use in enzymatic reactions. A novel enzymatic route was explored for the kinetic resolution of (±)1,4-benzodioxan-2-carboxylic acid, using ethyl propionylacetate as an intermediate compound. This process showcases the role of ethyl propionylacetate in the production of pharmaceuticals, specifically the drug doxazosin mesylate (Kasture et al., 2005).

Environmental and Analytical Chemistry

In environmental chemistry, the atmospheric chemistry of ethyl propionylacetate was studied, highlighting its relevance as a model for fatty acid ethyl esters used in biodiesel. The research provided insights into the reaction rates and product yields when ethyl propionylacetate reacts with chlorine atoms and OH radicals, underlining its importance in understanding biodiesel's environmental impacts (Andersen et al., 2012). Additionally, ethyl propionylacetate played a role in liquid-liquid extraction and chromatography, where ethyl- and propylammonium nitrate solvents were used for the isolation of analytes with proton donor functional groups. This study emphasizes the compound's application in analytical chemistry, particularly in the extraction and analysis of various substances (Shetty et al., 1990).

Safety And Hazards

Ethyl propionylacetate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a combustible liquid, can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Future Directions

While Ethyl propionylacetate does not have direct applications in the medical field, it plays an important role in chemical research and industry due to its stability and reactivity in certain chemical reactions . It is commonly used as a reactant or solvent in organic synthesis and can be used as an important raw material for the preparation of pharmaceuticals, food flavors, spices, and other products .

properties

IUPAC Name

ethyl 3-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-3-6(8)5-7(9)10-4-2/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDRCONFHWYGWFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)CC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20197800
Record name Ethyl 3-oxovalerate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20197800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl propionylacetate

CAS RN

4949-44-4
Record name Ethyl 3-oxopentanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4949-44-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-oxovalerate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004949444
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4949-44-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78662
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4949-44-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7251
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 3-oxovalerate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20197800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 3-oxovalerate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.266
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Ethyl 3-oxovalerate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P45XZ5RD8B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A solution of diethyl malonate (80 g.) in ethanol (40 ml.) was added dropwise over 20 minutes to a mixture of magnesium (12.5 g.), carbontetrachloride (0.5 ml.) and ethanol (12.5 ml.) was stirred at room temperature for 10 minutes. Diethyl ether was added dropwise to the solution and refluxed under heating for 30 minutes. To the solution was added dropwise a solution of propionyl chloride (49 g.) in diethyl ether (50 ml.) under cooling over 10 minutes, and the mixture was refluxed under heating for 30 minutes. 20% sulfuric acid (200 ml.) was added to the solution, and the diethyl ether layer was separated, washed with 10% sulfuric acid and water successively, dried over magnesium sulfate and then filtered. The filtrate was evaporated in vacuo. To the oily residue was added β-naphthalene sulfonic acid hydrate (8 g.) and the mixture was heated at 200° C. for 1 hr. After cooling, diethyl ether (100 ml.) was added to the mixture and washed with 10% aqueous sodium carbonate (100 ml.) three times. The aqueous layer was extracted with diethyl ether (100 ml.) five times, and the extract was washed with water, dried over magnesium sulfate and then distilled under reduced pressure (24 mmHg). The distillate at 100° to 110° C. was collected and distilled again under reduced pressure (25 mmHg). The distillate at 97° to 99° C. was collected to give ethyl propionylacetate (19.8 g.).
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
12.5 mL
Type
solvent
Reaction Step One
Quantity
0.5 mL
Type
solvent
Reaction Step One
Quantity
49 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Under the same conditions as in Example 1, 130 g (1.0 mol) of ethyl acetoacetate in a mixture of 1.2 l of methylene chloride and 300 ml of methyl ethyl ketone were reacted with 77.8 g (1.05 mol) of calcium hydroxide and 106.5 g (1.15 mol) of propionyl chloride. The subsequent reaction time after the ammonia had been metered in was 4 hours at a pH of 9.3. This gave 134 g (GC purity 72.0%) of ethyl propionylacetate (yield 67.0%).
Quantity
130 g
Type
reactant
Reaction Step One
Quantity
1.2 L
Type
solvent
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
77.8 g
Type
reactant
Reaction Step Two
Quantity
106.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

50 g of 4-(β-methoxyethoxy)-aniline in 76.5 ml of strong hydrochloric acid and 50 ml of water are diazotized at 0° C. by the dropwise addition of a solution of 22.8 g of sodium nitrite in 70 ml of water. The reaction mixture is stirred for 1 h whereupon 32 g of sodium acetate are added. Then a solution of 47.5 g of α-methylacetylacetic acid ethyl ester in 300 ml of ethanol is prepared, to which a solution of 21.6 g of potassium hydroxide in 30 ml of water is added dropwise at 0° C. Then successively 300 g of ice and the diazonium solution are added, whereupon the mixture is stirred for another 4 h. The mixture is shaken out with toluene, whereupon the toluene is evaporated. Yield: 77.5 g of a reddish brown oil, which is transformed without any further purification.
Quantity
21.6 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
50 g
Type
reactant
Reaction Step Three
Quantity
22.8 g
Type
reactant
Reaction Step Three
Quantity
76.5 mL
Type
solvent
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
70 mL
Type
solvent
Reaction Step Three
Quantity
32 g
Type
reactant
Reaction Step Four
[Compound]
Name
ice
Quantity
300 g
Type
reactant
Reaction Step Five
[Compound]
Name
diazonium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl propionylacetate
Reactant of Route 2
Reactant of Route 2
Ethyl propionylacetate
Reactant of Route 3
Reactant of Route 3
Ethyl propionylacetate
Reactant of Route 4
Reactant of Route 4
Ethyl propionylacetate
Reactant of Route 5
Reactant of Route 5
Ethyl propionylacetate
Reactant of Route 6
Reactant of Route 6
Ethyl propionylacetate

Citations

For This Compound
214
Citations
B Abramovitch, CR Hauser - Journal of the American Chemical …, 1942 - ACS Publications
… anion of ethyl acetate with phenyl propionate apparently yielded ethyl propionylacetate,6 but unfortunately the /3-keto … propionylating reagent, however, the ethyl propionylacetate was …
Number of citations: 9 pubs.acs.org
H Midorikawa - Bulletin of the Chemical Society of Japan, 1954 - journal.csj.jp
3-Acetyl-4-(2-furyl)-3-buten-2-one (I) and ethyl α-propionyl-2-furanacrylate (V) were obtained by the condensations of furfural with acetylacetone and ethyl propionylacetate by piperidine…
Number of citations: 8 www.journal.csj.jp
JB Paine III, WB Kirshner, DW Moskowitz… - The Journal of Organic …, 1976 - ACS Publications
… use of the ethyl propionylacetate. Nitrosation converts part of … Even when pure ethyl propionylacetate was used, pyrrole 22 … case, purification of ethyl propionylacetate made from …
Number of citations: 94 pubs.acs.org
CA Demerson, LG Humber, AH Philipp… - Journal of Medicinal …, 1976 - ACS Publications
… -l-acetic acids bearing one, or two, substituents on the benzene ring has been synthesized viathe acid-catalyzed condensation of a substituted tryptophol with ethyl propionylacetate or …
Number of citations: 134 pubs.acs.org
E Tiftikci, C Erk - Journal of heterocyclic chemistry, 2004 - Wiley Online Library
… Starting from ethyl propionylacetate, and ethyl 2-ethylacetoacetate we prepared 4-propyl-7,8-, 4-propyl6,7-, 3-ethyl-4-methyl-7,8- and 3-ethyl-4-methyl-6,7-dihydroxy-2H-chromenones …
Number of citations: 11 onlinelibrary.wiley.com
M Frankel, E Katchalski - Journal of the American Chemical …, 1942 - ACS Publications
… anion of ethyl acetate with phenyl propionate apparently yielded ethyl propionylacetate,6 but unfortunately the /3-keto … propionylating reagent, however, the ethyl propionylacetate was …
Number of citations: 16 pubs.acs.org
DS Breslow, E Baumgarten… - Journal of the American …, 1944 - ACS Publications
… When the preparation of ethyl propionylacetate was … used on a 0.35 mole scale, the yield of ethyl propionylacetate … yielded only 7% of ethyl propionylacetate in the form of its copper salt. …
Number of citations: 191 pubs.acs.org
MW Roomi, SF MacDonald - Canadian Journal of Chemistry, 1970 - cdnsciencepub.com
… acetoacetate methvl acetoacetate r-but91 acetoacetate benzyl acetoacetate ethyl propionylacetate ethyl butyrylacetate … Ethyl propionylacetate (5.12 g) in 25 rnl of acetic acid 18. J. …
Number of citations: 104 cdnsciencepub.com
BBF Mirjalili, R Soltani, A Bamoniri - Journal of Nanostructures, 2021 - jns.kashanu.ac.ir
… this procedure, we have used phloroglucinol, resorcinol, 1-naphthol, pyrogalol and chatechol as nucleophile and ethyl acetoacetate, ethyl 2-chloro-acetoacetate, ethyl propionylacetate, …
Number of citations: 0 jns.kashanu.ac.ir
J Jiang, X Chen, J Feng, Q Wu, D Zhu - Journal of Molecular Catalysis B …, 2014 - Elsevier
… β-keto esters (ethyl acetoacetate and ethyl propionylacetate) to give optically pure β-amino … ethyl propionylacetate was only 17%. The relatively low conversion of ethyl propionylacetate …
Number of citations: 35 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.